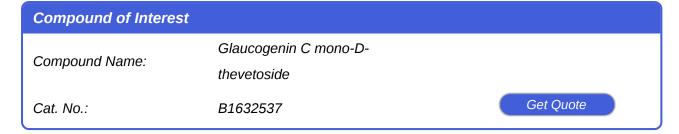


Glaucogenin C mono-D-thevetoside CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



In-Depth Technical Guide: Glaucogenin C mono-D-thevetoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Glaucogenin C mono-D-thevetoside**, a C21 steroidal glycoside. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Glaucogenin C mono-D-thevetoside is a naturally occurring steroid compound that has been isolated from the roots of plants such as Cynanchum stauntonii and Vincetoxicum glaucescens. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	849201-84-9	[1][2][3]
Molecular Formula	C28H40O9	[2][3]
Molecular Weight	520.63 g/mol	[2]



Biological Activity: Cytotoxicity

Recent studies have begun to elucidate the biological activities of C21 steroidal glycosides isolated from Cynanchum stauntonii. Research has demonstrated that some of these compounds exhibit cytotoxic effects against various cancer cell lines. While specific studies focusing solely on **Glaucogenin C mono-D-thevetoside** are limited, a key study investigated the cytotoxic properties of a panel of five C21 steroidal glycosides isolated from Cynanchum stauntonii, which included **Glaucogenin C mono-D-thevetoside** (referred to as compound 4 in the study).

The study evaluated the inhibitory activities of these compounds against human lung carcinoma (A549), human hepatoma (HepG2), and murine breast cancer (4T1) cell lines. The results indicated that **Glaucogenin C mono-D-thevetoside** (compound 4) displayed notable inhibitory activity, particularly against the HepG2 cell line.[1]

The quantitative data from these cytotoxicity assays are presented below.

Cell Line	IC50 (μM) of Glaucogenin C mono-D- thevetoside
A549 (Human Lung Carcinoma)	26.82
HepG2 (Human Hepatoma)	12.24
4T1 (Murine Breast Cancer)	44.12

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism underlying the cytotoxic effects of **Glaucogenin C mono-D-thevetoside** revealed its ability to induce apoptosis in HepG2 cells. The study demonstrated that treatment with this compound led to:

- Cell Cycle Arrest: It induced G1 phase arrest in the cell cycle of HepG2 cells.[1]
- Modulation of Apoptotic Proteins: The compound upregulated the expression of key proapoptotic proteins, including caspases-3 and -9, as well as Bax. Concurrently, it downregulated the expression of the anti-apoptotic protein Bcl-2.[1]





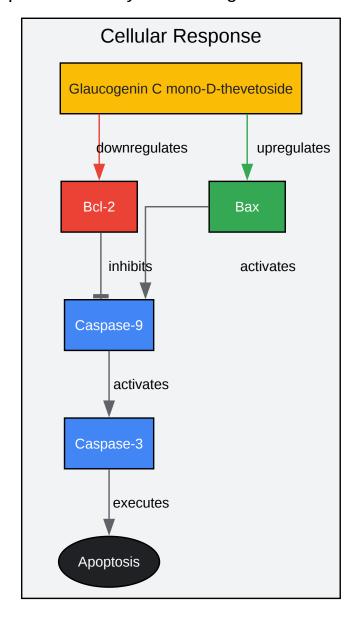


This evidence suggests that **Glaucogenin C mono-D-thevetoside** exerts its cytotoxic effects by triggering the intrinsic apoptotic pathway.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by **Glaucogenin C mono-D-thevetoside**.



Proposed Apoptotic Pathway of Glaucogenin C mono-D-thevetoside



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Caption: Apoptotic signaling pathway induced by Glaucogenin C mono-D-thevetoside.



Experimental Protocols

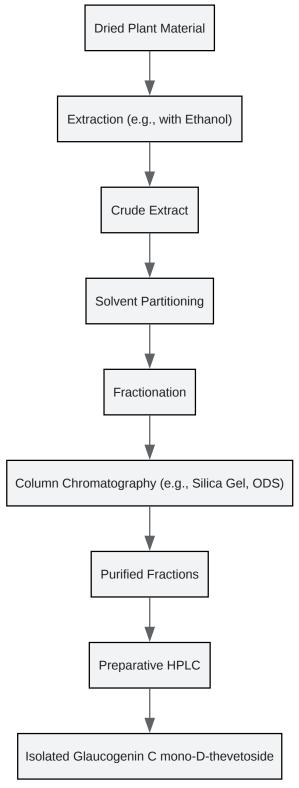
This section details the methodologies employed in the key study that evaluated the cytotoxic activity of **Glaucogenin C mono-D-thevetoside**.

Isolation of Glaucogenin C mono-D-thevetoside

The isolation and purification of **Glaucogenin C mono-D-thevetoside** from Cynanchum stauntonii involved standard phytochemical techniques. While the specific details of the extraction and isolation of this particular compound in the cited study are part of a larger group of compounds, a general workflow for isolating C21 steroidal glycosides is as follows:



General Isolation Workflow for C21 Steroidal Glycosides



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Caption: A generalized workflow for the isolation of C21 steroidal glycosides.



Cell Culture

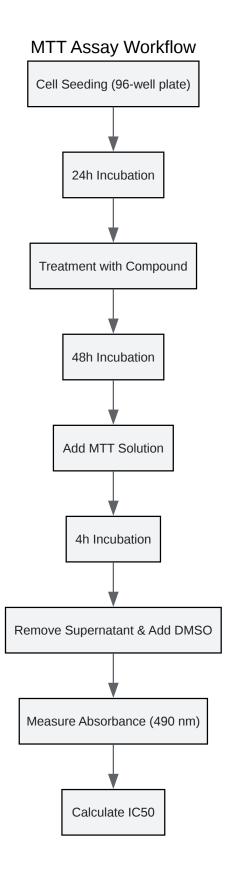
The human cancer cell lines A549, HepG2, and 4T1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Glaucogenin C mono-D-thevetoside** was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The experimental steps are outlined below:

- Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of Glaucogenin C mono-D-thevetoside and incubated for an additional 48 hours.
- MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
- Formazan Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide
 (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
- IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.





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Caption: A workflow diagram of the MTT cytotoxicity assay.



Future Perspectives

The demonstrated cytotoxic and pro-apoptotic activities of **Glaucogenin C mono-D-thevetoside** in cancer cell lines suggest its potential as a lead compound for the development of novel anticancer agents.[1] Further research is warranted to explore its efficacy and safety in preclinical animal models, to fully elucidate its mechanism of action, and to investigate its structure-activity relationships. The broader class of C21 steroidal glycosides from Cynanchum species also represents a rich source for the discovery of new therapeutic agents.

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- To cite this document: BenchChem. [Glaucogenin C mono-D-thevetoside CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632537#glaucogenin-c-mono-d-thevetoside-cas-number-and-molecular-weight]

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